molecular formula C15H14ClNO3S B2702866 Methyl 2-[(chloroacetyl)amino]-5-methyl-4-phenylthiophene-3-carboxylate CAS No. 610274-64-1

Methyl 2-[(chloroacetyl)amino]-5-methyl-4-phenylthiophene-3-carboxylate

Cat. No.: B2702866
CAS No.: 610274-64-1
M. Wt: 323.79
InChI Key: FLVFFLMXZVLHSD-UHFFFAOYSA-N
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Description

“Methyl 2-[(chloroacetyl)amino]-5-methyl-4-phenylthiophene-3-carboxylate” is a chemical compound with the linear formula C9 H10 Cl N O3 S . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C9H10ClNO3S/c1-5-3-6 (9 (13)14-2)8 (15-5)11-7 (12)4-10/h3H,4H2,1-2H3, (H,11,12) . The molecular weight of the compound is 247.7 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 247.7 .

Scientific Research Applications

Dyeing Polyester Fibers

Methyl 2-[(chloroacetyl)amino]-5-methyl-4-phenylthiophene-3-carboxylate and its derivatives have been explored for their potential in dyeing polyester fibers. Studies show that certain derivatives of this compound can be synthesized to produce a series of new monoazo disperse dyes. These dyes exhibit very good wash, perspiration, sublimation, and rub fastness ratings on polyester fabric, although they tend to have poor photostability. The application of these dyes under pressure has shown to produce deeper hues that remain vibrant even after washing (Iyun et al., 2015).

Synthesis of Organic Compounds

The compound has been utilized in the synthesis of various organic compounds, including thiotetronic and α-halogenothiotetronic acids. A method involves the addition of alcohols to methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates, leading to the production of these acids in high yield. Such synthetic routes offer new possibilities for the development of chemicals with potential applications in medicine and agriculture (Corral & Lissavetzky, 1984).

Crystallographic and Computational Studies

Methyl-3-aminothiophene-2-carboxylate, closely related to the compound , has been the subject of detailed crystallographic and computational studies. These studies reveal its potential for forming various inter- and intra-molecular interactions, which could be harnessed in the design of new materials or drugs. The ability of its amino and carboxyl groups to participate in multiple interactions makes it a versatile intermediary in the synthesis of complex organic molecules (Tao et al., 2020).

Antibacterial Applications

The antibacterial efficacy of some novel 4-arylazo-3-methylthiophenes, synthesized from derivatives similar to this compound, has been tested on polyester fabrics. These studies indicate that such compounds can be effective against both Gram-positive and Gram-negative bacteria, highlighting their potential for use in creating antibacterial textile products (Gafer & Abdel‐Latif, 2011).

Properties

IUPAC Name

methyl 2-[(2-chloroacetyl)amino]-5-methyl-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3S/c1-9-12(10-6-4-3-5-7-10)13(15(19)20-2)14(21-9)17-11(18)8-16/h3-7H,8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVFFLMXZVLHSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)NC(=O)CCl)C(=O)OC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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